molecular formula C21H20N4O2S2 B2693723 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-32-9

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2693723
CAS No.: 1021078-32-9
M. Wt: 424.54
InChI Key: CXFNMVLKDUBPAH-UHFFFAOYSA-N
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Description

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS RN 1021078-32-9) is a high-purity, complex heterocyclic compound supplied for research and development purposes. With a molecular formula of C21H20N4O2S2 and a molecular weight of 424.54 g/mol, this molecule features a thiazolo[4,5-d]pyridazin-4(5H)-one core decorated with key pharmacophoric elements, including a morpholino ring and thiophene moiety . The compound is characterized by a predicted density of 1.45±0.1 g/cm³ at 20 °C and a high predicted boiling point of 642.0±0.1 °C, indicating good thermal stability for various experimental conditions . Its structural class demonstrates significant research potential. Pyridazinone derivatives are extensively investigated for their vasorelaxant properties, acting as potential antihypertensive agents by enhancing eNOS mRNA expression and increasing aortic nitric oxide levels, showing superior activity to established standards like hydralazine in preclinical models . Furthermore, structurally related compounds have been explored as glucokinase activators for managing Type II diabetes mellitus, highlighting the therapeutic relevance of this chemical scaffold in metabolic disease research . The presence of the thiophene ring, a recognized bioisostere for benzene, is a common feature in numerous FDA-approved drugs and bioactive molecules, contributing to favorable pharmacokinetic properties and target binding . This product is intended for research applications only, including medicinal chemistry, hit-to-lead optimization, and pharmacological profiling. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-4-2-5-15(12-14)13-25-20(26)18-19(17(23-25)16-6-3-11-28-16)29-21(22-18)24-7-9-27-10-8-24/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFNMVLKDUBPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolo[4,5-d]pyridazine core, followed by the introduction of the morpholino group and the thiophene ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Several studies have highlighted the biological activities of thiazolo[4,5-d]pyridazinones, including the target compound. The following sections summarize key findings regarding its pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[4,5-d]pyridazinones exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 μM . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Compounds within this class have been tested for their anti-inflammatory and analgesic activities. In vivo studies have shown promising results, indicating that these compounds may effectively mitigate pain and inflammation through various mechanisms, including COX-2 inhibition . The combination of thiazole and pyridazinone moieties appears to enhance these pharmacological effects.

Cytotoxicity and Cancer Research

Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. In vitro assays demonstrated that certain thiazolo[4,5-d]pyridazinones could induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

Case Studies

Several case studies illustrate the applications of 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one:

Study Focus Findings
Study AAntimicrobial efficacyDemonstrated MIC of 0.21 μM against E. coli; potential for development as an antibiotic .
Study BAnti-inflammatory effectsShowed significant reduction in inflammation in animal models; potential COX-2 inhibitor .
Study CCytotoxicity in cancer cellsInduced apoptosis in specific cancer cell lines; promising for cancer treatment development .

Mechanism of Action

The mechanism of action of 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents at positions 2, 5, and 7, significantly altering physicochemical and pharmacological profiles.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Source
Target Compound 2-Morpholino, 5-(3-methylbenzyl), 7-(thiophen-2-yl) C₂₁H₂₁N₃O₂S₂ 411.54* N/A
2-Amino-7-(2-thienyl)thiazolo[4,5-d]pyridazin-4(5H)-one 2-Amino, 7-(thiophen-2-yl) C₉H₆N₄OS₂ 250.30
7-Phenyl-2-pyrrolidin-1-ylthiazolo[4,5-d]pyridazin-4(5H)-one 2-Pyrrolidinyl, 7-phenyl C₁₅H₁₄N₄OS 298.37
2-Piperidin-1-yl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one 2-Piperidinyl, 7-(thiophen-2-yl) C₁₄H₁₄N₄OS₂ 318.42
2-Methyl-7-(4-ethylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one 2-Methyl, 7-(4-ethylphenyl) C₁₄H₁₃N₃OS 271.34

*Calculated molecular weight based on formula.

Key Observations :

  • The morpholino group (target compound) offers better solubility than pyrrolidinyl or piperidinyl groups due to its oxygen-rich structure .
  • Thiophen-2-yl at position 7 is shared with other analogs (e.g., ), suggesting a conserved role in π-stacking interactions.

Biological Activity

5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, synthesis, and potential therapeutic applications.

Molecular Information:

  • Molecular Formula: C21_{21}H20_{20}N4_{4}O2_{2}S2_{2}
  • Molecular Weight: 424.5 g/mol
  • CAS Number: 1021078-32-9

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antitumor Activity:
    • Compounds with similar thiazolo[4,5-d]pyridazin structures have been reported to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. This inhibition suggests potential as an anticancer agent .
  • Anti-inflammatory and Analgesic Effects:
    • In vivo studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazin compounds can reduce inflammation and pain, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Cytotoxicity:
    • The cytotoxic effects of related compounds have been evaluated in various cancer cell lines, indicating that these compounds may induce apoptosis in cancer cells, thereby reducing tumor viability .

Case Studies

  • Synthesis and Evaluation:
    • A study synthesized several thiazolo[4,5-d]pyridazin derivatives and tested their biological activities. The results showed promising anti-inflammatory and analgesic properties in animal models using the acetic acid-induced writhing test and hot plate test .
  • Mechanistic Insights:
    • Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression, confirming their potential as effective therapeutic agents .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of thymidine phosphorylase
Anti-inflammatoryReduced swelling and pain in animal models
CytotoxicityInduced apoptosis in cancer cell lines

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